molecular formula C21H18N2O2S B2904870 4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile CAS No. 872193-05-0

4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile

Cat. No. B2904870
M. Wt: 362.45
InChI Key: CQSVUNHUODCHSO-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with several functional groups, including a pyridine ring (a six-membered ring with one nitrogen atom), a chromene ring (a fused six-membered and three-membered ring), and a nitrile group (a carbon triple-bonded to a nitrogen).



Synthesis Analysis

Without specific information, it’s hard to detail the exact synthesis of this compound. However, it likely involves several steps, including the formation of the pyridine and chromene rings, and the introduction of the nitrile and sulfanyl groups.



Molecular Structure Analysis

The presence of multiple rings in the structure suggests that the compound may exhibit aromaticity, which can affect its chemical behavior. The nitrile and sulfanyl groups are also likely to influence the compound’s reactivity.



Chemical Reactions Analysis

Again, without specific data, it’s difficult to predict the exact reactions this compound would undergo. However, the nitrile group could potentially undergo hydrolysis to form a carboxylic acid, and the sulfanyl group might participate in oxidation-reduction reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents.


Scientific Research Applications

Chemical Synthesis and Heterocyclic System Formation

A notable application of related derivatives involves the synthesis of complex heterocyclic systems. For instance, derivatives synthesized from reactions involving 4-chloromethyl-5-hydroxycoumarin and substituted 2-thioxopyridine-3-carbonitriles lead to consecutive intramolecular cyclization reactions. These reactions form novel heterocyclic systems such as pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, demonstrating the compound's utility in synthesizing new chemical entities with potential biological and industrial applications (Bondarenko et al., 2016).

Antimicrobial and Antitumor Agents

The compound's derivatives have been explored for their antimicrobial and antitumor activities. An efficient synthesis of biologically active systems derived from reactions involving 4-methyl-2-oxo-2H-chromene-3-carbonitrile showcased significant antitumor activities. These novel systems were observed to have potential applications in planta for combating various diseases, highlighting the compound's relevance in medicinal chemistry and drug discovery efforts (El-Shaaer, 2013).

Photosensitivity and Optoelectronic Applications

Derivatives of the compound have also been investigated for their photosensitivity and optoelectronic applications. A study involving the synthesis and characterization of novel derivatives demonstrated their applicability in optoelectronic devices. The findings indicated that these compounds could serve as functional materials for developing new optoelectronic technologies, given their favorable photosensitivity and photocurrent properties (Roushdy et al., 2019).

Fluorescence Properties

The fluorescence properties of certain pyridine derivatives related to the compound have been studied, revealing their potential in developing fluorescent materials. These studies show how modifications to the compound's structure can influence its emission spectra, making it a valuable candidate for research in materials science, particularly in creating new fluorescent compounds for various applications (Mizuyama et al., 2008).

Safety And Hazards

As with any chemical compound, handling “4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, and ingestion.


Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing for potential biological activity.


Please note that these are general insights and may not apply exactly to “4,6-dimethyl-2-[({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)sulfanyl]pyridine-3-carbonitrile”. For a comprehensive analysis, specific studies on this compound would be needed.


properties

IUPAC Name

4,6-dimethyl-2-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-12-6-13(2)23-21(18(12)10-22)26-11-16-9-20(24)25-19-8-15-5-3-4-14(15)7-17(16)19/h6-9H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSVUNHUODCHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C4CCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-(((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)thio)nicotinonitrile

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